

# Comparative Antimicrobial Spectrum of Pyrido[2,3-d]pyrimidine Derivatives: A Research Guide

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## Compound of Interest

Compound Name: **Pyrido[2,3-d]pyrimidine**

Cat. No.: **B1209978**

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The **pyrido[2,3-d]pyrimidine** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various **pyrido[2,3-d]pyrimidine** derivatives, supported by experimental data from recent studies. The information is intended to aid researchers in the design and development of novel antimicrobial agents.

## Quantitative Antimicrobial Activity

The antimicrobial efficacy of various **pyrido[2,3-d]pyrimidine** derivatives has been quantitatively assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key parameter in these studies. The data presented in the tables below summarizes the MIC values for selected derivatives, offering a comparative overview of their potency and spectrum of activity.

Table 1: Antibacterial Activity of **Pyrido[2,3-d]pyrimidine** Derivatives (MIC in  $\mu$ g/mL)

Compound/ Derivative	Staphyloco- ccus aureus	Bacillus cereus	Escherichia coli	Pseudomon- as aeruginosa	Reference
Series 7a-e	4-20 (µmol L- 1)	-	4-20 (µmol L- 1)	4-20 (µmol L- 1)	[1]
Series 9a-d	-	-	-	-	[1]
Compound 12	-	-	Moderate Activity	-	
Compound 14	-	-	Moderate Activity	-	
Compound 16	-	-	Moderate Activity	-	
6-Aryl Derivatives (24, 26, 33)	-	-	32-64	-	[2]
2-pyrazoline derivative 14	4-30	4-30	4-30	4-30	[3]

Table 2: Antifungal Activity of **Pyrido[2,3-d]pyrimidine** Derivatives (MIC in µg/mL)

Compound/ Derivative	Candida albicans	Aspergillus flavus	Geotrichum candidum	Trichophyto- n rubrum	Reference
Compound 7	1.95	-	-	-	
Compound 9	1.95	-	-	-	
Compound 11	-	-	-	-	
Compound 14	1.95	-	-	-	
2-pyrazoline derivative 14	15	18	4	14	[3]

## Experimental Protocols

The antimicrobial activity data presented in this guide was primarily obtained using the following standard methodologies:

### Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. For bacteria, this is typically adjusted to a concentration of  $5 \times 10^5$  colony-forming units (CFU)/mL. For fungi, the inoculum is adjusted to  $0.5-2.5 \times 10^3$  CFU/mL.
- Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

### Agar Disc Diffusion Method

This method is used for qualitative assessment of antimicrobial activity.

- Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
- Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
- Incubation: The plates are incubated under suitable conditions.

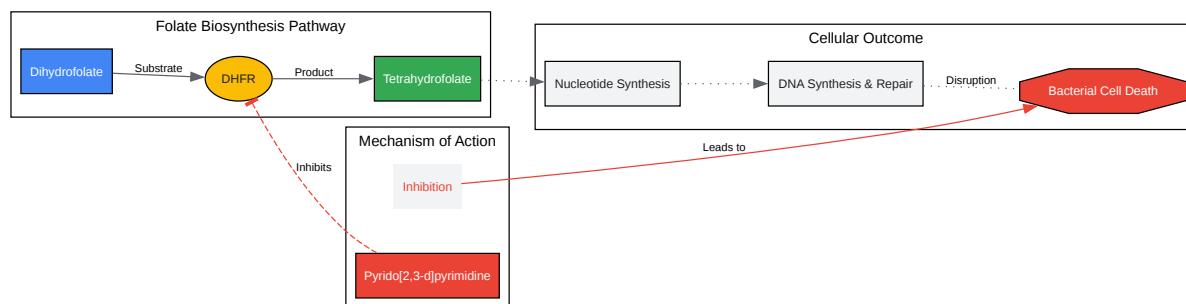
- Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters.

## Mechanism of Action: Signaling Pathways and Molecular Targets

**Pyrido[2,3-d]pyrimidine** derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes. Two of the most well-documented mechanisms are the inhibition of Dihydrofolate Reductase (DHFR) and DNA gyrase.

### Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.

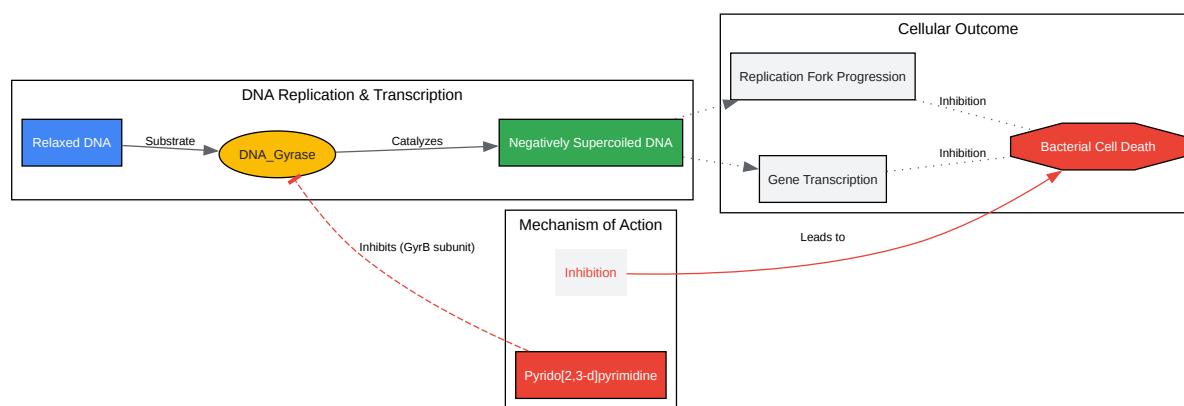


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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by **Pyrido[2,3-d]pyrimidine** derivatives.

## Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is a critical step in these processes. **Pyrido[2,3-d]pyrimidines** can inhibit the ATPase activity of the GyrB subunit of DNA gyrase.



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Caption: Inhibition of DNA Gyrase by **Pyrido[2,3-d]pyrimidine** derivatives.

## Conclusion

**Pyrido[2,3-d]pyrimidine** derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their efficacy is attributed to the inhibition of essential bacterial enzymes such as DHFR and DNA gyrase. The data and experimental protocols presented in this guide provide a valuable resource for the further

development and optimization of this important class of molecules in the ongoing search for novel anti-infective therapies.

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